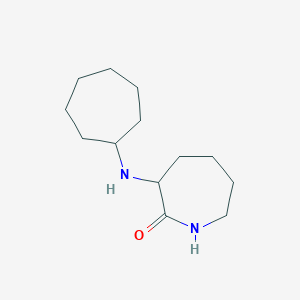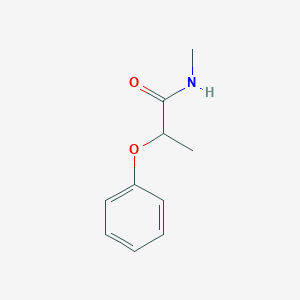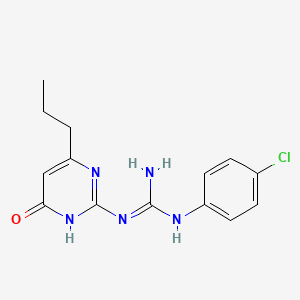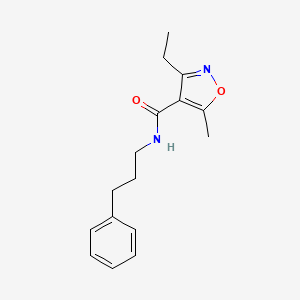
3-(cycloheptylamino)-2-azepanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(cycloheptylamino)-2-azepanone is a cyclic amine, which is also known as C7-azepanone. It is a seven-membered lactam ring that contains a primary amine and a carbonyl group. This compound has gained significant attention in recent years due to its unique structure and potential applications in various fields. In
作用机制
The mechanism of action of 3-(cycloheptylamino)-2-azepanone is not fully understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and inhibit their activity. This mechanism of action has been proposed for the potential use of this compound in the treatment of Alzheimer's disease, which is characterized by the accumulation of metal ions in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it has been reported that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This inhibition of enzyme activity may contribute to the potential therapeutic effects of this compound in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-(cycloheptylamino)-2-azepanone in lab experiments is its unique structure, which allows for the synthesis of various functional materials. This compound can also be easily synthesized using commercially available starting materials and catalysts, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the research and development of 3-(cycloheptylamino)-2-azepanone. One potential direction is the further investigation of its potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is the synthesis of new functional materials using this compound as a building block. Additionally, the development of new synthetic methods for the synthesis of this compound may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, this compound is a unique compound that has potential applications in various fields, including medicinal chemistry, polymer science, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound may lead to new discoveries and potential applications in the future.
合成方法
The synthesis of 3-(cycloheptylamino)-2-azepanone can be achieved through various methods, including the reaction of cycloheptylamine with cyclic anhydrides or lactones. The most commonly used method for the synthesis of this compound is the reaction of cycloheptylamine with ε-caprolactone. The reaction is carried out in the presence of a catalyst, such as stannous octoate or zinc chloride, under reflux conditions. The resulting product is purified through recrystallization or column chromatography.
科学研究应用
3-(cycloheptylamino)-2-azepanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, polymer science, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In polymer science, this compound has been used as a monomer for the synthesis of various polymers, such as polyamides and polyurethanes. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks.
属性
IUPAC Name |
3-(cycloheptylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13-12(9-5-6-10-14-13)15-11-7-3-1-2-4-8-11/h11-12,15H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNXMOVIQFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)




![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![5-(3-bromophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6018951.png)